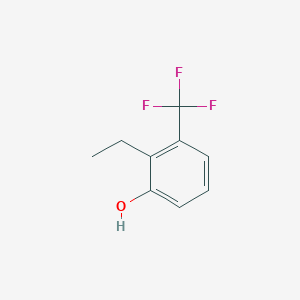

2-Ethyl-3-(trifluoromethyl)phenol

Description

2-Ethyl-3-(trifluoromethyl)phenol is a fluorinated phenolic compound characterized by an ethyl group at the 2-position and a trifluoromethyl (-CF₃) group at the 3-position of the aromatic ring. The trifluoromethyl group is strongly electron-withdrawing, influencing the phenol’s acidity, solubility, and reactivity. The ethyl substituent introduces steric bulk and lipophilicity, which may enhance hydrophobic interactions in applications such as pharmaceuticals or agrochemicals .

Properties

Molecular Formula |

C9H9F3O |

|---|---|

Molecular Weight |

190.16 g/mol |

IUPAC Name |

2-ethyl-3-(trifluoromethyl)phenol |

InChI |

InChI=1S/C9H9F3O/c1-2-6-7(9(10,11)12)4-3-5-8(6)13/h3-5,13H,2H2,1H3 |

InChI Key |

UIWOISCUGZDDQV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC=C1O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-3-(trifluoromethyl)phenol typically involves the introduction of the ethyl and trifluoromethyl groups onto the phenol ring. One common method is the Friedel-Crafts alkylation, where ethyl groups are introduced using ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions .

Industrial Production Methods: Industrial production of 2-Ethyl-3-(trifluoromethyl)phenol may involve multi-step synthesis processes, including the preparation of intermediates followed by their conversion to the final product. The reaction conditions are optimized to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-3-(trifluoromethyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can undergo reduction reactions, particularly at the phenol group, to form corresponding alcohols.

Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the phenol ring are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .

Scientific Research Applications

2-Ethyl-3-(trifluoromethyl)phenol has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Ethyl-3-(trifluoromethyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, influencing their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially disrupt cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The ethyl group in 2-Ethyl-3-(trifluoromethyl)phenol increases steric hindrance compared to smaller substituents like fluorine or nitro groups. This may reduce rotational freedom and alter molecular conformation .

- Hydrogen Bonding: Intramolecular O–H⋯N hydrogen bonding, as seen in Schiff base analogs (e.g., (E)-2-methyl-6-[3-(trifluoromethyl)phenyliminomethyl]phenol), stabilizes tautomeric forms and planar configurations. Similar stabilization likely occurs in 2-Ethyl-3-(trifluoromethyl)phenol due to the phenolic -OH group .

Physicochemical Properties

Table 1: Physicochemical Data for Selected Compounds

Key Observations :

- Lipophilicity: The ethyl group in 2-Ethyl-3-(trifluoromethyl)phenol likely increases LogP compared to 2-(trifluoromethyl)phenol (LogP ~2.34), enhancing membrane permeability in biological systems.

- Boiling Points: Trifluoromethyl-substituted phenols generally exhibit higher boiling points due to increased molecular weight and dipole interactions. The ethyl group may further elevate boiling points via London dispersion forces .

Chemical Reactivity and Stability

- Acidity: The -CF₃ group at the 3-position enhances phenol acidity by stabilizing the deprotonated form through inductive effects. This is comparable to 2-(trifluoromethyl)phenol, which has a pKa ~6.5–7.0 (estimated) .

- Thermal Stability: Analogous trifluoromethylphenols (e.g., TFM) show moderate thermal stability, decomposing above 500 K. The ethyl group may lower thermal stability slightly due to steric strain .

- Reactivity : The -OH group participates in electrophilic substitution reactions (e.g., nitration, sulfonation). Steric hindrance from the ethyl group may slow reaction kinetics compared to less-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.